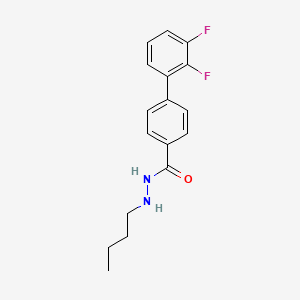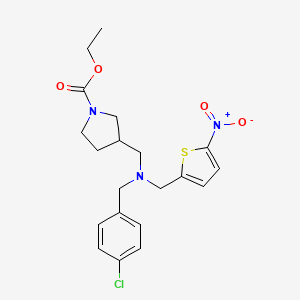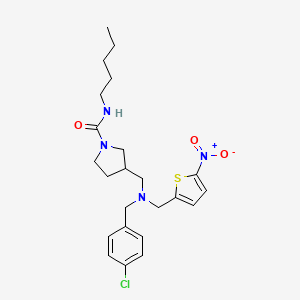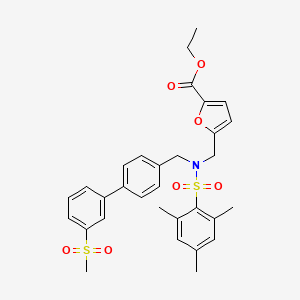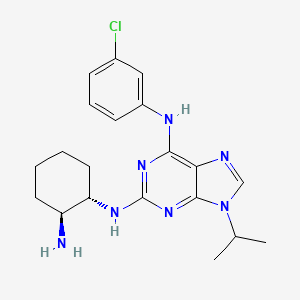
スガマデックス
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sugammadex is a modified gamma cyclodextrin, used to reverse the effects of certain medications that are given during surgical procedures to relax muscles . It is used at the end of surgery to help restore muscle function that has been blocked during surgery by other medicines .
Synthesis Analysis
Sugammadex is a synthetically modified γ-cyclodextrin derivative . The synthesis process of Sugammadex is proprietary and specific details are not publicly available .Molecular Structure Analysis
Sugammadex’s molecular structure has been analyzed using various techniques such as graph invariants and electrochemical quantitation methods . These studies have helped in understanding the physical aspects, chemical reactivity, and biological activity of Sugammadex .Chemical Reactions Analysis
Sugammadex works by forming an inactive 1:1 complex with aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium . The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of Sugammadex needed and the speed of reversal .Physical and Chemical Properties Analysis
Sugammadex is only available in an intravenous form with a bioavailability of 100% . It does not bind to plasma proteins and is eliminated unchanged by the kidneys .科学的研究の応用
神経筋遮断の逆転
スガマデックスは、ロクロニウム誘発性の神経筋遮断(NMB)を逆転させるために麻酔で広く使用されています。 非脱分極性アミノステロイド系薬剤によって誘発された神経筋遮断の逆転のための新規作用機序を提供する {svg_1}.
末期腎不全患者における使用
スガマデックスは、末期腎不全(ESRD)患者において、ロクロニウム誘発性のNMBを効果的かつ安全に逆転させる可能性がありますが、正常な腎機能を持つ患者に比べて、4回反復刺激比が0.9に回復するまで時間がかかる可能性があります {svg_2}.
術後肺合併症の軽減
スガマデックスは、ダヴィンチ手術後の術後肺合併症(PPC)を軽減するために使用されてきました。 スガマデックスを投与された患者のPPC発生率は、投与されなかった患者に比べて有意に低かった {svg_3}.
心臓病患者における使用
スガマデックスは、心不全患者や心臓移植を受けた患者にも効果的に使用されてきましたが、成人集団に比べて回復時間が長くなっています {svg_4}.
ロボット支援手術における使用
スガマデックスは、ダヴィンチ手術システムを用いたロボット支援手術で使用されてきました。 スガマデックスを使用して筋肉弛緩剤を迅速に逆転させることで、ダヴィンチ手術後の早期回復が促進される可能性があります {svg_5}.
安全性プロファイル
作用機序
Target of Action
Sugammadex’s primary targets are the aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . These agents are used to induce temporary paralysis, particularly useful for general anesthesia, ventilation, or tracheal intubation during surgery .
Mode of Action
Sugammadex is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It encapsulates the free molecules of rocuronium or vecuronium, forming a stable inactive complex . This encapsulation process creates a concentration gradient favoring the movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .
Biochemical Pathways
The biochemical pathway affected by Sugammadex involves the neuromuscular junction . By encapsulating the rocuronium or vecuronium molecules, Sugammadex promotes their dissociation from the neuromuscular junction. This action creates a concentration gradient that favors the movement of rocuronium from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade .
Pharmacokinetics
The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of Sugammadex needed and the speed of reversal .
Result of Action
The result of Sugammadex’s action is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium . This reversal allows patients to recover neuromuscular function more quickly after surgery, potentially improving post-operative recovery times .
Action Environment
The action of Sugammadex can be influenced by several environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structures, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of Sugammadex . Additionally, patient factors such as age, liver or kidney function, and obesity may also influence the dosing and efficacy of Sugammadex .
生化学分析
Biochemical Properties
Sugammadex is a modified γ-cyclodextrin . It forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium) . This interaction with rocuronium and vecuronium is crucial for its function in reversing neuromuscular blockade .
Cellular Effects
The primary cellular effect of Sugammadex is the reversal of neuromuscular blockade induced by rocuronium or vecuronium . By forming an inactive 1:1 complex with these agents, Sugammadex reduces the amount of neuromuscular-blocking agent available to bind to nicotinic receptors in the neuromuscular junction .
Molecular Mechanism
Sugammadex acts by encapsulating the free molecules of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium, forming a stable inactive complex . This encapsulation creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma, quickly reversing rocuronium-induced neuromuscular blockade .
Temporal Effects in Laboratory Settings
Sugammadex rapidly reverses the effect of aminosteroid nondepolarizing NMBAs rocuronium and vecuronium . The speed of reversal is determined by the type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration .
Metabolic Pathways
Sugammadex does not bind to plasma proteins and is eliminated unchanged by the kidneys . It does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
Sugammadex is administered intravenously and has a bioavailability of 100% . The distribution of the drug depends upon cardiac output, regional blood flow, capillary permeability, and tissue volume .
Subcellular Localization
As an intravenously administered drug, Sugammadex is present in the plasma and extracellular fluid. It does not appear to have a specific subcellular localization as its primary mechanism of action involves the encapsulation of free molecules of NMBAs in the plasma .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sugammadex involves the reaction of cyclodextrin with epichlorohydrin to form a modified cyclodextrin intermediate, which is then reacted with 3-[(2-carboxyethyl)-2-thio]propionic acid to form Sugammadex.", "Starting Materials": [ "Cyclodextrin", "Epichlorohydrin", "3-[(2-carboxyethyl)-2-thio]propionic acid" ], "Reaction": [ "Cyclodextrin is reacted with epichlorohydrin in the presence of a base catalyst to form a modified cyclodextrin intermediate.", "The modified cyclodextrin intermediate is then reacted with 3-[(2-carboxyethyl)-2-thio]propionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form Sugammadex.", "The resulting product is purified through a series of chromatographic and crystallization steps to obtain the final product." ] } | |
| Sugammadex is a modified gamma-cyclodextrin which forms very tight water soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium). Sugammadex creates a concentration gradient which favors movement of rocurionium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade. The free rocuronium in the plasma are then bound tightly to sugammadex, assisting the diffusion of the remaining rocuronium molecules out of the neuromuscular junction and increasing bound and free rocuronium in the plasma. | |
CAS番号 |
343306-71-8 |
分子式 |
C72H112O48S8 |
分子量 |
2002.2 g/mol |
IUPAC名 |
3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?/m0/s1 |
InChIキー |
WHRODDIHRRDWEW-XJHAQRMRSA-N |
異性体SMILES |
C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
正規SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Org25969; Org-25969; Org 25969; Sugammadex; trade name: Bridion. |
製品の起源 |
United States |
A: Unlike traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase, sugammadex directly binds to steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium. [] This encapsulation forms a sugammadex-NMBA complex, effectively removing the NMBAs from the neuromuscular junction and allowing for the resumption of normal neuromuscular transmission. [, ]
A: Research suggests that sugammadex may lead to better neuromuscular coupling of the diaphragm compared to neostigmine. One study observed increased electromyographic activity of the diaphragm, tidal volume, and PaO2 following tracheal extubation in volunteers who received sugammadex compared to those who received neostigmine. This suggests a more effective restoration of diaphragm-driven inspiration after sugammadex administration. []
ANone: Sugammadex is a modified gamma cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. Its specific chemical modifications are proprietary information.
A: Sugammadex is primarily eliminated through the kidneys. [, ] The sugammadex-rocuronium complex is filtered by the glomerulus and excreted in urine. [, ]
A: Yes, renal impairment significantly affects the pharmacokinetics of sugammadex. Studies show a substantial decrease in clearance and a prolonged terminal half-life in patients with moderate and severe renal impairment compared to healthy individuals. [, , ]
A: Yes, administration of sugammadex causes a temporary increase in plasma concentrations of rocuronium. [] This is likely due to the redistribution of rocuronium from extravascular spaces into the plasma as it binds to sugammadex. []
A: Sugammadex demonstrates rapid and dose-dependent reversal of profound neuromuscular blockade induced by high-dose rocuronium (1.0 or 1.2 mg/kg). [] Studies have shown a median recovery time of less than 2 minutes with sugammadex compared to over 90 minutes with placebo. [, ]
A: Yes, sugammadex effectively reverses rocuronium and vecuronium induced deep neuromuscular blockade in patients under sevoflurane anesthesia. [] Doses of 4 mg/kg and above show rapid reversal in this context. []
ANone: Researchers utilize a variety of analytical techniques to study sugammadex. These include:
- Acceleromyography: This technique is used to monitor neuromuscular function by measuring muscle response to nerve stimulation. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique is used to measure the concentration of sugammadex, rocuronium, and their metabolites in plasma and dialysate samples. [, , ]
A: One study suggests that while rocuronium may increase mast cell numbers and degranulation, sugammadex may mitigate this effect. [] This finding indicates a potential benefit of sugammadex in managing rocuronium-induced anaphylaxis. []
A: Sugammadex represents a significant advancement in the management of neuromuscular blockade. [] Its ability to rapidly and reliably reverse even profound neuromuscular blockade has offered clinicians greater control over muscle relaxation during surgery. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
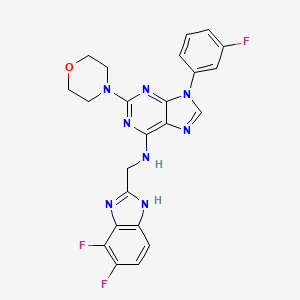
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)

